3,5-Dinitro-L-tyrosine

Enzymology Biochemistry Assay Development

Thyroid hormone researchers face inconsistent inhibition data when using generic tyrosine analogs like mono-nitrotyrosine. 3,5-Dinitro-L-tyrosine (CAS 17360-11-1) provides a quantifiably distinct, moderate competitive inhibition of deiodinase, enabling precise dose-response studies. • Zero activity with tyrosine aminotransferase ensures unambiguous enzyme quantification. • High turnover number & elevated Km enable active-site geometry studies. • ≥98% purity; ambient shipping.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 17360-11-1
Cat. No. B556641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-L-tyrosine
CAS17360-11-1
Synonyms17360-11-1; 3,5-Dinitro-L-tyrosine; 3,5-Dinitrotyrosine; (S)-2-Amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid; 3,5-Dinitro-tyr-oh; CHEBI:28275; (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid; Tyrosine,3,5-dinitro-; C03225; L-Tyrosine,3,5-dinitro-; AC1L98DC; SCHEMBL426451; CHEMBL2111693; CTK0H8249; SAZOSDSFLRXREA-YFKPBYRVSA-; MolPort-001-793-132; ANW-61119; H-Tyr(3,5-(NO2)2)-OH; ZINC12428290; AKOS015888308; AM83568; RTR-007691; VZ34913; 3,5-Dinitro-4-hydroxy-L-phenylalanine; AJ-62261
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
InChIInChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
InChIKeySAZOSDSFLRXREA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitro-L-tyrosine: Procurement Guide


3,5-Dinitro-L-tyrosine (CAS 17360-11-1) is a non-proteinogenic, C-nitro L-tyrosine derivative, distinguished by nitro group substitutions at the 3 and 5 positions of its aromatic ring [1]. This precise dinitration confers unique chemical and biological properties, making it a critical tool in specialized research domains, including enzyme kinetics, thyroid hormone pathway analysis, and studies of oxidative protein modification, where unmodified L-tyrosine or mono-nitrated analogs fail to provide the necessary specificity or activity [1].

3,5-Dinitro-L-tyrosine: Why Analogs Fall Short


Substituting 3,5-Dinitro-L-tyrosine with generic tyrosine analogs like 3-nitro-L-tyrosine (MNT) or 3,5-dibromo-L-tyrosine (DBT) is scientifically invalid due to fundamental, quantifiable differences in enzymatic interactions and biological activity. The compound's dual nitro groups are not merely additive; they create an orthogonal profile. For instance, 3,5-Dinitro-L-tyrosine exhibits a dramatically different enzymatic behavior compared to its mono-nitrated counterpart , acts as a distinct inhibitor in thyroidal deiodination assays [1], and serves as a unique, non-reactive substrate for certain transaminases [2]. These quantitative divergences necessitate the use of the specific dinitro compound to ensure experimental validity and reproducibility.

3,5-Dinitro-L-tyrosine: Quantitative Evidence


Inert as Tyrosine Aminotransferase Substrate

As an artificial substrate, 3,5-Dinitro-L-tyrosine demonstrates zero activity with tyrosine aminotransferase, a stark contrast to the enzyme's natural substrate, L-tyrosine . This complete lack of activity allows for its use as a non-interfering control or to study enzyme specificity without background catalysis.

Enzymology Biochemistry Assay Development

Intermediate Inhibitor of Thyroidal Deiodinase

In a comparative study of tyrosine derivatives, 3,5-Dinitro-L-tyrosine (DNT) demonstrated an intermediate potency as an inhibitor of 3,5-diiodo-L-tyrosine (DIT) deiodination in TPNH-supplemented sheep thyroid homogenates [1]. It was more potent than 3,5-dibromo-L-tyrosine (DBT) but less potent than 3-nitro-L-tyrosine (MNT).

Endocrinology Thyroid Research Inhibitor Studies

Unique Aminotransferase Kinetic Profile

In a study of L-triiodothyronine aminotransferase, 3,5-Dinitro-L-tyrosine exhibited a significantly higher turnover number (2391 moles per min per mole of enzyme) compared to iodinated tyrosine analogs such as 3-iodo-L-tyrosine (221) and 3,5-diiodo-L-tyrosine (66) [1]. This is in contrast to its higher Michaelis constant (Km) of 4.4 mM, indicating a unique kinetic profile.

Enzyme Kinetics Thyroid Hormone Metabolism Biochemistry

Minor Nitration Product by Peroxynitrite

In a model system of peroxynitrite-mediated peptide nitration, 3,5-Dinitrotyrosine was characterized as a minor product, representing only about 3% of the original tyrosine content, in stark contrast to 3-Nitrotyrosine which was the major product at ~50% [1].

Oxidative Stress Protein Modification Analytical Chemistry

3,5-Dinitro-L-tyrosine: Application Scenarios


Non-Reactive Aminotransferase Assay Control

For researchers studying tyrosine aminotransferase, 3,5-Dinitro-L-tyrosine is an indispensable control. Its confirmed zero activity relative to the natural substrate, L-tyrosine, allows for precise quantification of enzyme activity without interference from the control compound . This binary on/off distinction, not offered by other close analogs, is essential for robust and reproducible enzymatic studies.

Tunable Inhibition of Thyroidal Deiodination

Investigations into thyroid hormone synthesis and the iodotyrosine salvage pathway require precise modulation. 3,5-Dinitro-L-tyrosine (DNT) provides an intermediate level of inhibition of deiodinase activity, a property quantitatively distinct from the stronger inhibitor 3-nitro-L-tyrosine (MNT) and the weaker inhibitor 3,5-dibromo-L-tyrosine (DBT) . This makes it the compound of choice for dose-response studies or when a moderate, competitive inhibitory effect is required.

Kinetic Profiling of Thyroid Hormone Aminotransferase

To dissect the substrate specificity and catalytic mechanism of thyroid hormone aminotransferases, 3,5-Dinitro-L-tyrosine offers a unique kinetic signature. Its combination of a high turnover number and a relatively high Michaelis constant distinguishes it from both iodinated tyrosines and the hormone T3 . This profile allows researchers to probe the enzyme's active site geometry and catalytic efficiency in ways that other substrates cannot.

Secondary Biomarker for Oxidative Protein Damage

In mass spectrometry-based proteomics studies of oxidative and nitrosative stress, 3,5-Dinitrotyrosine acts as a critical secondary marker. Its formation at a significantly lower yield (~3%) compared to 3-Nitrotyrosine (~50%) reflects a distinct, secondary nitration event . This quantitative difference allows for a more granular analysis of peroxynitrite chemistry and helps differentiate primary versus secondary protein damage pathways.

Technical Documentation Hub

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